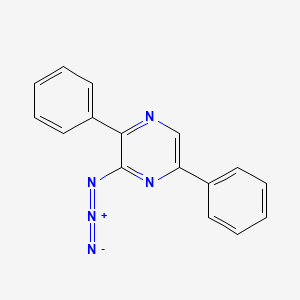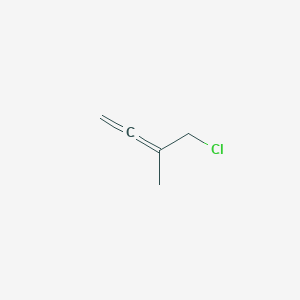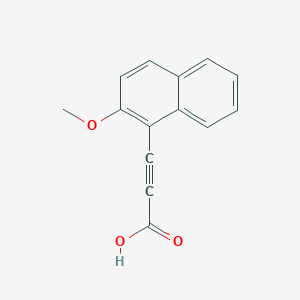
3-(2-Methoxynaphthalen-1-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxynaphthalen-1-yl)prop-2-ynoic acid is a chemical compound with the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol It is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-ynoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxynaphthalene, which serves as the starting material.
Alkyne Formation: The next step involves the introduction of a propynoic acid group to the 2-methoxynaphthalene. This can be achieved through a series of reactions, including halogenation, followed by coupling with an alkyne precursor.
Final Product Formation: The final step involves the purification and isolation of the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may require reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
3-(2-Methoxynaphthalen-1-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the alkyne moiety play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxyphenyl)prop-2-ynoic acid: Similar structure with a methoxy group on a phenyl ring instead of a naphthalene ring.
3-(oxan-2-yl)prop-2-ynoic acid: Contains an oxan-2-yl group instead of a naphthalene ring.
Uniqueness
3-(2-Methoxynaphthalen-1-yl)prop-2-ynoic acid is unique due to the presence of the methoxy group on the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
CAS No. |
74877-61-5 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C14H10O3/c1-17-13-8-6-10-4-2-3-5-11(10)12(13)7-9-14(15)16/h2-6,8H,1H3,(H,15,16) |
InChI Key |
NYQSQPKIWSRWPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



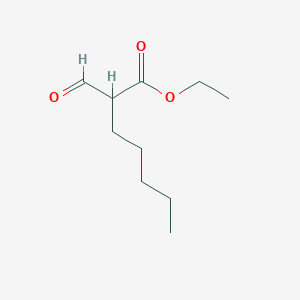
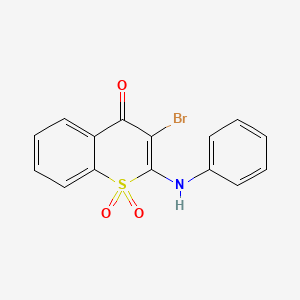
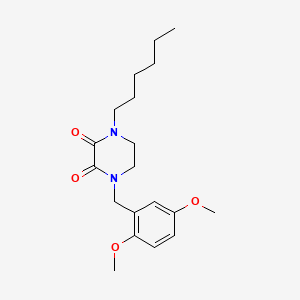
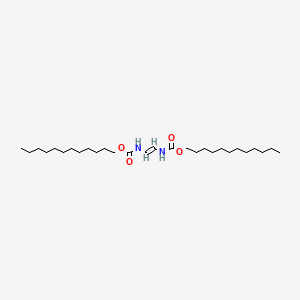
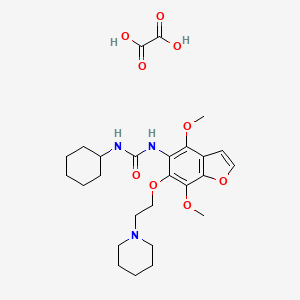
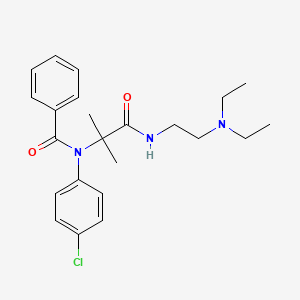
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)

